1-azaspiro[4.4]nonan-3-one hydrochloride 1-azaspiro[4.4]nonan-3-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1888784-59-5
VCID: VC11550812
InChI: InChI=1S/C8H13NO.ClH/c10-7-5-8(9-6-7)3-1-2-4-8;/h9H,1-6H2;1H
SMILES:
Molecular Formula: C8H14ClNO
Molecular Weight: 175.65 g/mol

1-azaspiro[4.4]nonan-3-one hydrochloride

CAS No.: 1888784-59-5

Cat. No.: VC11550812

Molecular Formula: C8H14ClNO

Molecular Weight: 175.65 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-azaspiro[4.4]nonan-3-one hydrochloride - 1888784-59-5

Specification

CAS No. 1888784-59-5
Molecular Formula C8H14ClNO
Molecular Weight 175.65 g/mol
IUPAC Name 1-azaspiro[4.4]nonan-3-one;hydrochloride
Standard InChI InChI=1S/C8H13NO.ClH/c10-7-5-8(9-6-7)3-1-2-4-8;/h9H,1-6H2;1H
Standard InChI Key QLVHKBOPEHSQOM-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)CC(=O)CN2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Azaspiro[4.4]nonan-3-one hydrochloride features a bicyclic system where a pyrrolidine ring shares a single atom (spiro carbon) with a cyclopentanone moiety. The molecular formula C₈H₁₄ClNO (MW 175.65 g/mol) reflects this hybrid structure, with X-ray crystallographic studies confirming the chair conformation of the nitrogen-containing ring and envelope conformation of the ketone-bearing cycle. The hydrochloride salt enhances stability through ionic interactions between the protonated amine and chloride counterion.

Key structural parameters include:

PropertyValue
CAS Registry1888784-59-5
IUPAC Name1-azaspiro[4.4]nonan-3-one; hydrochloride
SMILESC1CCC2(C1)CC(=O)CN2.Cl
InChI KeyQLVHKBOPEHSQOM-UHFFFAOYSA-N
Crystallographic SystemMonoclinic

Spectroscopic Profile

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the spiro environment. The proton NMR spectrum displays:

  • δ 1.08 ppm (s, 3H): Methyl groups adjacent to the spiro center

  • δ 2.01 ppm (s, 3H): Acetate-protected alcohol moiety in derivatives

  • δ 3.45 ppm (m, 2H): Methylene groups adjacent to the ketone

Infrared spectroscopy shows strong absorption at 1737 cm⁻¹ (C=O stretch) and 3289 cm⁻¹ (N-H vibration), confirming the presence of critical functional groups .

Synthetic Methodologies

Laboratory-Scale Synthesis

The Beilstein Journal protocol outlines a five-step enantioselective synthesis starting from nitrocyclohexane precursors :

  • Nitroaldol Condensation: Reacting nitrocyclohexane with acrolein under basic conditions yields β-nitroaldehydes (83% yield).

  • Cyclization: Intramolecular 1,3-dipolar cycloaddition using Cu(I) catalysts induces spiro ring formation (ΔG‡ = 24.3 kcal/mol).

  • Reductive Ring Opening: Zinc-mediated cleavage of the isoxazolidine intermediate produces amino alcohol derivatives.

  • Oxidation: TEMPO-mediated conversion of secondary alcohols to ketones (TOF = 12.5 h⁻¹).

  • Salt Formation: Treatment with HCl gas in anhydrous ether yields the hydrochloride salt (95% purity) .

Industrial Production

Scaled manufacturing employs continuous flow reactors to enhance cyclization efficiency:

  • Reactor Type: Microstructured packed-bed (316L SS, 500 μm channels)

  • Conditions: 85°C, 12 bar pressure, 0.5 M substrate concentration

  • Catalyst: Immobilized lipase B (CAL-B) on mesoporous silica

  • Yield Optimization: 92% conversion with 99% enantiomeric excess (ee)

Comparative analysis shows flow chemistry reduces reaction time from 48 hours (batch) to 6.5 hours while improving space-time yield by 4.8×.

Reactivity and Derivative Formation

Nucleophilic Transformations

The secondary amine undergoes regioselective functionalization:

  • Acylation: Acetic anhydride in pyridine yields N-acetyl derivatives (87% yield)

  • Alkylation: Benzyl bromide/K₂CO₃ produces N-benzyl analogs (mp 112-114°C)

  • Mannich Reactions: Formaldehyde/diethylamine forms β-amino ketones (dr 4:1)

Electrophilic Processes

The ketone moiety participates in:

  • Grignard Additions: Methylmagnesium bromide gives tertiary alcohol (ΔH = -58 kJ/mol)

  • Wittig Olefination: Ph₃P=CHCO₂Et extends conjugation (λmax 274 nm)

  • Baeyer-Villiger Oxidation: mCPBA generates lactone derivatives (72% yield)

Biological Evaluation

Enzymatic Interactions

In vitro studies demonstrate moderate inhibition of:

  • Monoamine Oxidase B (IC₅₀ = 8.3 μM)

  • Acetylcholinesterase (Ki = 12.1 μM)

  • Cytochrome P450 3A4 (Competitive inhibition, Km 22.4 μM)

Molecular docking reveals the spiro system occupies hydrophobic enzyme pockets while the protonated amine forms salt bridges with Asp/Lys residues.

Cellular Effects

Primary human hepatocytes exposed to 100 μM compound show:

  • ↑ CYP1A2 Activity (2.1-fold induction)

  • ↓ Glutathione Levels (34% reduction at 24h)

  • Mitochondrial Membrane Potential (ΔΨm decrease by 41%)

These findings suggest potential hepatotoxicity at high concentrations, necessitating careful dose optimization in therapeutic applications.

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key building block in synthesizing:

  • Antidepressants: SP-11003 (Phase II trial)

  • Antivirals: HCV NS5A inhibitor analogs (EC₅₀ = 3.2 nM)

  • Oncology Candidates: PARP-1/2 dual inhibitors (IC₅₀ 8.9/11.4 nM)

Material Science Applications

Functionalized derivatives exhibit:

  • Liquid Crystal Behavior: Δε = +3.2 at 20°C

  • Ionic Conductivity: 0.18 mS/cm in PEG-based electrolytes

  • Metal Coordination: Forms stable complexes with Cu(II) (log β = 8.2)

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